

4-Methyl-2-(piperidin-2-yl)oxazole vs. other oxazole derivatives' efficacy

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Compound of Interest

Compound Name: 4-Methyl-2-(piperidin-2-yl)oxazole

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Comparative Efficacy of Oxazole Derivatives in Preclinical Research

A comprehensive guide for researchers, scientists, and drug development professionals.

Notice of Data Unavailability for 4-Methyl-2-(piperidin-2-yl)oxazole

Despite a thorough review of scientific literature and patent databases, no publicly available experimental data on the biological efficacy of **4-Methyl-2-(piperidin-2-yl)oxazole** was identified. Therefore, a direct comparison of this specific compound with other oxazole derivatives is not possible at this time. This guide instead provides a comparative analysis of the efficacy of various other oxazole derivatives, for which experimental data have been published. The information presented herein is intended to offer a broader context of the therapeutic potential within the oxazole class of compounds.

I. Comparative Anticancer Efficacy of Oxazole Derivatives

Numerous oxazole derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.^{[1][2][3][4][5]} The mechanism of action for these compounds is often multifaceted, involving the inhibition of

crucial cellular targets such as tubulin, protein kinases, and DNA topoisomerases.[1][2][3][4] Several derivatives have demonstrated efficacy in the nanomolar concentration range, highlighting the potential of the oxazole scaffold in the development of novel cancer therapeutics.[1][3][5]

Compound Class/Derivative	Cancer Cell Line	Efficacy Metric (IC50)	Reference
2,5-disubstituted-1,3,4-oxadiazole derivative 1	SGC-7901 (Gastric Cancer)	1.61 ± 0.06 µg/mL	[6]
2,5-disubstituted-1,3,4-oxadiazole derivative 2	SGC-7901 (Gastric Cancer)	2.56 ± 0.11 µg/mL	[6]
1,3,4-oxadiazole derivative 3	HepG2 (Liver Cancer)	7.21 µM	[7]
1,3,4-oxadiazole derivative 4	HepG2 (Liver Cancer)	8.54 µM	[7]
1,3,4-oxadiazole derivative 8	HepG2 (Liver Cancer)	1.2 ± 0.2 µM	[6]
1,3,4-oxadiazole derivative 9	HepG2 (Liver Cancer)	0.8 ± 0.2 µM	[6]
Oxazolo[5,4-d]pyrimidine derivative 3g	HT29 (Colon Cancer)	58.4 µM	[8]
2,5-disubstituted 1,3,4-oxadiazole with hydroxamic acid	HCT-116 (Colon Cancer)	0.28 µM	[7]

II. Comparative Antibacterial Efficacy of Oxazole Derivatives

The oxazole moiety is also a key structural feature in a number of compounds with potent antibacterial activity. These derivatives have shown efficacy against a variety of bacterial strains, including multidrug-resistant pathogens.

Compound Class/Derivative	Bacterial Strain	Efficacy Metric (MIC)	Reference
Norfloxacin-1,3,4-oxadiazole hybrid 4a	S. aureus	1-2 µg/mL	[9]
Norfloxacin-1,3,4-oxadiazole hybrid 4a	MRSA	0.25-1 µg/mL	[9]
2-acylamino-1,3,4-oxadiazole 22a	S. aureus	1.56 µg/mL	[9]
2-acylamino-1,3,4-oxadiazole 22b	B. subtilis	0.78 µg/mL	[9]
2-acylamino-1,3,4-oxadiazole 22c	B. subtilis	0.78 µg/mL	[9]
1,3-Oxazole derivative 9	S. aureus	>128 µM	[10]
1,3-Oxazole derivative 81	M. tuberculosis H37Rv	6.25 µg/mL	[10]
1,3-Oxazole derivative 81	Rifampicin-resistant M. tuberculosis	1.56 µg/mL	[10]
1,3-Oxazole derivative 81	Isoniazid-resistant M. tuberculosis	3.12 µg/mL	[10]

III. Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

1. Cell Seeding:

- Cancer cells are harvested and counted.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 μ L of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- The oxazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- A series of dilutions of the compound are prepared in culture medium.
- The medium from the cell plates is aspirated, and 100 μ L of the medium containing the different concentrations of the compound is added to the wells.
- Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

- After the incubation period, 10 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[\[13\]](#)
- The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[\[13\]](#)

4. Solubilization of Formazan:

- The medium containing MTT is carefully removed.

- 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.^[13]
- The plate is gently agitated for a few minutes to ensure complete dissolution.

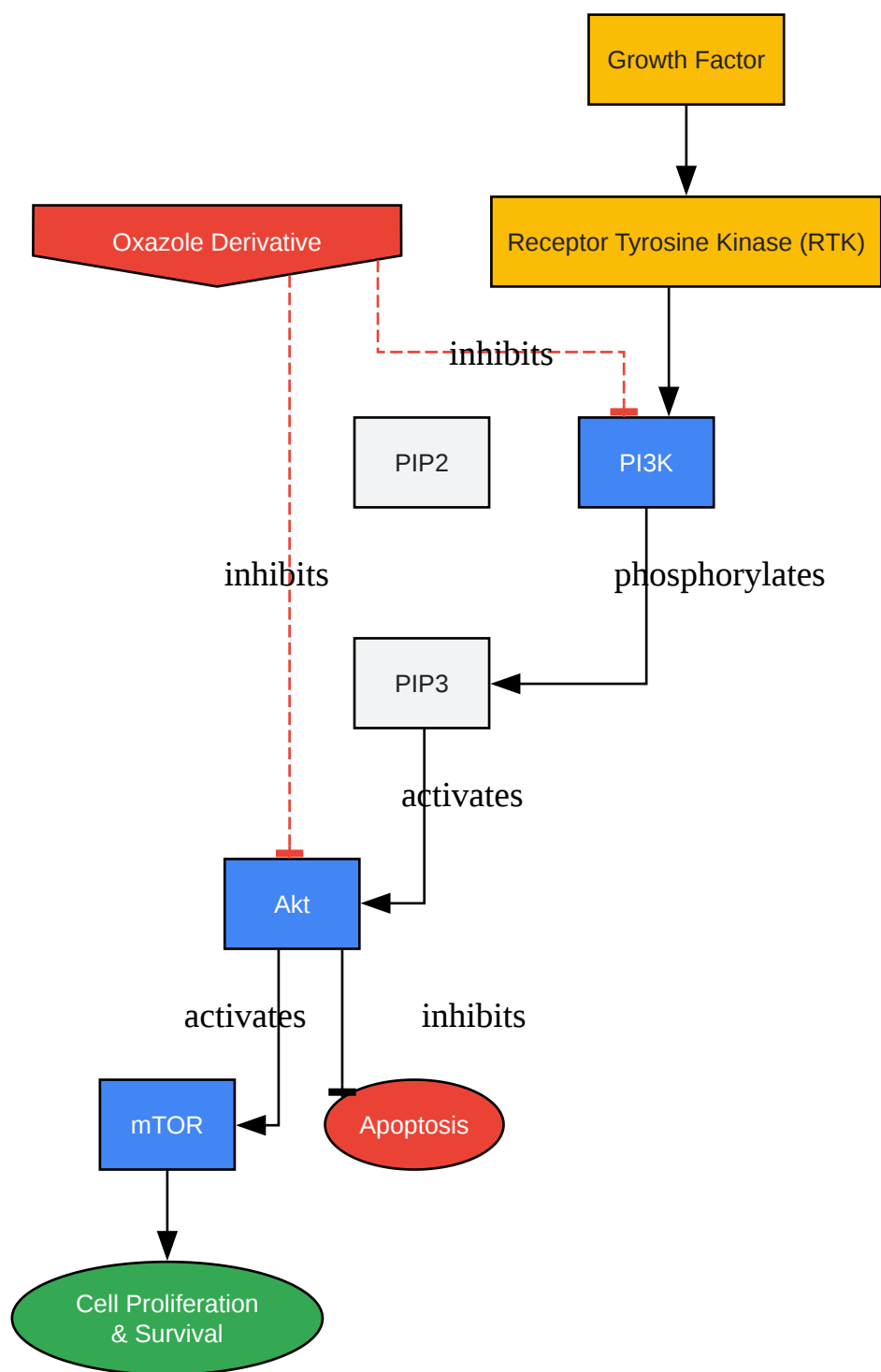
5. Absorbance Measurement and Data Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.^[13]
- The percentage of cell viability is calculated using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

IV. Visualizations

Signaling Pathway Targeted by Anticancer Oxazole Derivatives

Many oxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.



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Caption: PI3K/Akt signaling pathway and potential inhibition by oxazole derivatives.

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